molecular formula C24H26N2O4S2 B4290411 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine

1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine

Cat. No. B4290411
M. Wt: 470.6 g/mol
InChI Key: WQMDDCNAYUWQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine, also known as MesNa, is a thiol compound that is commonly used in scientific research. MesNa is a reducing agent that is used to cleave disulfide bonds in proteins, peptides, and other biomolecules. The compound has a unique structure that allows it to react selectively with disulfide bonds, making it an important tool in biochemical research.

Mechanism of Action

1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine works by reacting with the sulfur atoms in disulfide bonds, which results in the cleavage of the bond. The reaction between 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine and disulfide bonds is highly selective, meaning that it only reacts with disulfide bonds and not other sulfur-containing compounds.
Biochemical and Physiological Effects:
1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine has no biochemical or physiological effects on its own. However, its ability to cleave disulfide bonds in proteins can have significant effects on the function of those proteins. For example, the cleavage of disulfide bonds in insulin can result in a loss of activity, which can be used to study the structure and function of insulin.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine is its ability to selectively cleave disulfide bonds in proteins. This makes it an important tool for studying protein structure and function. However, 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine does have some limitations. For example, it can only cleave disulfide bonds that are accessible to the solvent, which means that it may not be effective in cleaving buried disulfide bonds.

Future Directions

There are several future directions for research on 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine. One area of research is the development of new methods for the synthesis of 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine. Another area of research is the development of new applications for 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine, such as its use in the study of protein-protein interactions. Additionally, there is potential for the use of 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine in the development of new drugs and therapies.

Scientific Research Applications

1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine is widely used in scientific research for a variety of applications. One of the most common uses of 1-(mesitylsulfonyl)-2-phenyl-3-(phenylsulfonyl)imidazolidine is in the cleavage of disulfide bonds in proteins. Disulfide bonds play an important role in the structure and function of proteins, and the ability to selectively cleave these bonds is essential for studying protein structure and function.

properties

IUPAC Name

1-(benzenesulfonyl)-2-phenyl-3-(2,4,6-trimethylphenyl)sulfonylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-18-16-19(2)23(20(3)17-18)32(29,30)26-15-14-25(24(26)21-10-6-4-7-11-21)31(27,28)22-12-8-5-9-13-22/h4-13,16-17,24H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMDDCNAYUWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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